alpha4 integrin
Description
Properties
CAS No. |
143198-26-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Synonyms |
alpha4 integrin |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Alpha4 Integrin
Subunit Composition and Domain Organization
Integrins are non-covalently associated heterodimers composed of an alpha (α) and a beta (β) subunit. sinobiological.comnih.gov The alpha4 subunit, also known as CD49d, is a member of the integrin alpha chain family. wikipedia.org It exclusively associates with two distinct beta subunits: beta1 (ITGB1 or CD29) and beta7 (ITGB7), forming the alpha4beta1 (α4β1), also known as Very Late Antigen-4 (VLA-4), and alpha4beta7 (α4β7) integrins, respectively. wikipedia.orguniprot.orgwikipedia.org These heterodimeric complexes are primarily expressed on leukocytes and are crucial for immune cell trafficking. sinobiological.com
Alpha4 Subunit (ITGA4) Structure
The human alpha4 subunit (ITGA4) is a single-pass type I transmembrane protein encoded by the ITGA4 gene. wikipedia.orgnih.gov Unlike several other integrin alpha subunits, the alpha4 chain has two distinctive features: it lacks an inserted I-domain (or A-domain) in its extracellular region, and it does not undergo disulfide-linked cleavage into a heavy and a light chain. wikipedia.orgnih.gov Instead, the alpha4 subunit can be proteolytically cleaved into two fragments of approximately 80 kDa and 70 kDa. nih.govnih.gov
Beta1 (ITGB1) and Beta7 (ITGB7) Subunit Interactions
The alpha4 subunit pairs with either the beta1 or beta7 subunit to form functional receptors with distinct ligand specificities and tissue localizations. wikipedia.orguniprot.org
Alpha4beta1 (VLA-4): This complex is a receptor for vascular cell adhesion molecule-1 (VCAM-1) and the alternatively spliced CS-1 region of fibronectin. sinobiological.comuniprot.org The interaction with VCAM-1 is critical for the adhesion of lymphocytes, monocytes, and eosinophils to the vascular endothelium during inflammatory responses. uniprot.org
Alpha4beta7: This integrin is a key receptor for mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of post-capillary venules in mucosal tissues. uniprot.orguniprot.org This interaction is vital for lymphocyte homing to the gut-associated lymphoid tissue (GALT). uniprot.org Alpha4beta7 can also bind to VCAM-1 and fibronectin. uniprot.org
The choice of the beta subunit partner dictates the ligand-binding preference and the physiological role of the alpha4 integrin complex.
Extracellular Domains and Ligand Binding Regions
The extracellular domains of both the alpha and beta subunits contribute to the formation of the ligand-binding pocket. nih.gov For alpha4 integrins, the ligand-binding sites are located in the N-terminal region of the heterodimer. nih.gov The β-propeller domain of the alpha4 subunit and the βI-like domain of the beta1 or beta7 subunit are key contributors to ligand recognition. nih.gov
The binding of alpha4beta1 to VCAM-1 involves the recognition of a specific QIDS motif in the first immunoglobulin domain of VCAM-1. uniprot.org Similarly, alpha4beta7 recognizes an LDT motif in MAdCAM-1. uniprot.org The interaction with fibronectin is mediated by an LDV sequence in the CS-1 region. scispace.com These short peptide motifs are crucial for the specific and high-affinity binding of alpha4 integrins to their respective ligands.
Transmembrane and Cytoplasmic Domains of this compound
The transmembrane domains of the alpha4 and its associated beta subunits are responsible for anchoring the integrin complex in the cell membrane. nih.gov These domains are believed to interact with each other in the inactive state of the integrin. nih.gov
The cytoplasmic domain of the alpha4 subunit is relatively short but plays a crucial role in cell signaling and migration. molbiolcell.org It interacts with various intracellular proteins, including paxillin (B1203293), which is a signaling adaptor protein. guidetopharmacology.org This interaction is regulated by phosphorylation of the alpha4 cytoplasmic tail and is important for modulating cell migration. guidetopharmacology.orgportlandpress.com Studies have shown that the alpha4 cytoplasmic domain is specialized for weaker cytoskeletal interactions, which leads to diminished cell spreading and adhesion strengthening but enhances cell migration, a property consistent with the highly motile nature of leukocytes. molbiolcell.orgnih.gov
Conformational States and Activation Mechanisms
Integrins, including this compound, exist in different conformational states that correspond to varying ligand-binding affinities. nih.govresearchgate.net The transition between these states is a highly regulated process known as integrin activation. In its inactive state, the integrin adopts a bent conformation with a closed headpiece, resulting in low affinity for its ligands. nih.gov Activation involves a switch to an extended conformation with an open headpiece, which exposes the ligand-binding site and increases affinity. nih.govresearchgate.net This conformational change can be triggered by signals from within the cell, a process termed "inside-out" signaling. nih.govnih.gov
"Inside-Out" Signaling Pathways
"Inside-out" signaling is a crucial mechanism for the rapid and regulated activation of integrins in response to cellular cues. portlandpress.comnih.gov This process is initiated by intracellular signaling events that ultimately lead to the binding of adaptor proteins, such as talin and kindlins, to the cytoplasmic tail of the beta subunit. portlandpress.comresearchgate.net
The binding of talin to the beta-integrin tail is a key event in integrin activation. youtube.com It disrupts the interaction between the alpha and beta cytoplasmic tails, leading to their separation. nih.gov This separation is thought to trigger a cascade of conformational changes that propagate through the transmembrane and extracellular domains, ultimately resulting in the extension of the integrin and the opening of the headpiece to a high-affinity state. nih.govresearchgate.netyoutube.com This process allows cells to dynamically regulate their adhesion to the extracellular matrix and other cells, which is essential for processes such as immune cell trafficking and inflammation. portlandpress.com
This compound: A Deep Dive into its Molecular Architecture and Dynamic Regulation
This compound, a key member of the integrin family of cell adhesion receptors, plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and hematopoiesis. This article provides a focused exploration of the molecular architecture and intricate conformational dynamics that govern the function of this critical protein.
1 "Inside-Out" Signaling: Translating Intracellular Cues into Activation
The affinity of this compound for its extracellular ligands is not static; it is dynamically regulated by intracellular signals in a process known as "inside-out" signaling. biologists.comcellsignal.com This mechanism allows cells to rapidly modulate their adhesive properties in response to environmental cues.
1 Chemokine-Induced Activation
Chemokines, a family of small cytokines, are potent activators of integrins on leukocytes. nih.govnih.gov Upon binding to their cognate G protein-coupled receptors (GPCRs) on the cell surface, chemokines trigger a signaling cascade that culminates in the conversion of this compound from a low-affinity to a high-affinity state. nih.govbohrium.com This rapid increase in affinity is crucial for the firm arrest of leukocytes on the endothelial lining of blood vessels at sites of inflammation. nih.gov For instance, chemokines such as CCL25 and CXCL10 can induce ligand-specific activation of the α4β7 integrin, promoting selective adhesion to either MAdCAM-1 or VCAM-1, respectively. nih.gov This process can occur within subseconds of a leukocyte contacting the vessel wall, highlighting the rapidity of chemokine-triggered signaling. nih.gov
2 Role of Cytoplasmic Adaptor Proteins (e.g., Talin, Kindlin)
Central to the "inside-out" activation of this compound are the cytoplasmic adaptor proteins, talin and kindlin. nih.govnih.gov These proteins act as a crucial link between the intracellular signaling machinery and the integrin itself. nih.gov Talin, in particular, binds directly to the cytoplasmic tail of the integrin β-subunit, disrupting an inhibitory interaction between the α and β cytoplasmic tails. nih.govresearchgate.net This action is considered a key final step in integrin activation, leading to the separation of the integrin "legs" and a shift to a higher affinity conformation. nih.govresearchgate.net
Kindlins are also essential co-activators that bind to a distinct site on the β-integrin tail. nih.govnih.gov They work synergistically with talin to achieve full integrin activation. nih.gov In the absence of kindlins, the conformational shift to the high-affinity state does not occur, underscoring their indispensable role in regulating integrin function. nih.gov The cooperation between talin and kindlin is critical for promoting potent integrin activation and subsequent cell adhesion. nih.govrepec.org
| Adaptor Protein | Binding Site | Function in Activation |
| Talin | Integrin β-subunit cytoplasmic tail | Disrupts α-β tail interaction, initiates leg separation |
| Kindlin | Integrin β-subunit cytoplasmic tail (distinct site) | Co-activator, essential for full affinity shift |
3 G Protein-Coupled Receptor-Mediated Activation
The activation of this compound is intricately linked to signaling from G protein-coupled receptors (GPCRs). nih.gov Chemokine receptors, a major class of GPCRs, primarily signal through Gαi-coupled pathways to up-regulate the affinity and extension of VLA-4 (α4β1). nih.gov This pro-adhesive signaling is rapid and transient, with its duration often governed by GPCR desensitization. unm.edu Conversely, signaling through Gαs-coupled GPCRs, such as the H2-histamine receptor and the β2-adrenergic receptor, can actively down-regulate the affinity of VLA-4. nih.govresearchgate.net This provides a mechanism for cell de-adhesion, demonstrating that GPCRs can exert both positive and negative control over this compound activity. nih.gov
2 "Outside-In" Signaling and Structural Rearrangements
Integrins, including alpha4, also function as bidirectional signaling molecules. Upon binding to an extracellular ligand, they initiate "outside-in" signaling, a process that involves significant structural rearrangements of the integrin molecule itself and triggers a cascade of intracellular events. biologists.comcellsignal.comresearchgate.net
1 Conformational Transitions (e.g., Bent-Closed, Extended-Open Headpiece)
The extracellular domain of this compound can exist in at least three major global conformations: a bent-closed, an extended-closed, and an extended-open state. rupress.orgresearchgate.netmdpi.com
Bent-Closed: This is the default, inactive, low-affinity state where the headpiece of the integrin is bent back towards the cell membrane. nih.govresearchgate.net
Extended-Closed: Upon initial activation signals, the integrin undergoes a "switchblade-like" extension, moving the headpiece away from the membrane, but the ligand-binding site remains in a closed, low-to-intermediate affinity conformation. nih.govnih.gov
Extended-Open: The final step to achieve a high-affinity state involves the opening of the headpiece, which fully exposes the ligand-binding site. rupress.orgresearchgate.net
This transition from a bent to an extended-open conformation is the structural basis for the affinity changes that drive cell adhesion. nih.govresearchgate.net The equilibrium between these states is tightly regulated by both "inside-out" and "outside-in" signals. rupress.org
| Conformational State | Description | Affinity for Ligand |
| Bent-Closed | Headpiece folded towards the cell membrane | Low |
| Extended-Closed | Ectodomain extends from the cell, headpiece remains closed | Intermediate |
| Extended-Open | Ectodomain is extended, headpiece opens to expose binding site | High |
2 Role of Divalent Cations (e.g., Mn²⁺) in Conformational Modulation
Divalent cations are essential for all integrin functions, playing both structural and regulatory roles. tandfonline.comnih.gov The binding of cations to specific sites in the integrin headpiece is critical for ligand interaction and for modulating the conformational state. nih.govnih.gov
Manganese (Mn²⁺) is a potent activator of integrins, including alpha4. tandfonline.comsemanticscholar.org It can induce a high-affinity, extended conformation, likely by binding to key sites such as the Metal Ion-Dependent Adhesion Site (MIDAS) and displacing inhibitory cations like calcium. rupress.orgnih.gov Studies have shown that Mn²⁺ promotes a fully open conformation of α4β7 with a nonselective high affinity for its ligands. nih.gov In contrast, the effects of other cations can be more nuanced. For example, calcium (Ca²⁺) can have both activating and inhibitory effects depending on the specific integrin and its context, while magnesium (Mg²⁺) generally supports integrin-ligand interactions. tandfonline.comnih.gov The differential effects of these cations highlight their importance in fine-tuning integrin activity and ligand specificity. tandfonline.com
3 Allosteric Regulation and Affinity Modulation
The function of this compound is governed by allosteric regulation, where events at one site on the protein (such as the binding of an intracellular activator) induce conformational changes at a distant site (the extracellular ligand-binding domain). embopress.orgresearchgate.net This principle underlies both "inside-out" and "outside-in" signaling.
The affinity of this compound for its ligands can be modulated across several orders of magnitude. unm.eduaminer.org The resting state represents the lowest affinity. Activation through physiological pathways, such as chemokine receptor signaling, induces an intermediate affinity state. unm.edu The highest affinity states are typically induced experimentally through the addition of activating agents like Mn²⁺ or certain monoclonal antibodies. unm.edu These different affinity states are directly linked to the conformational transitions of the integrin, with higher affinity corresponding to the extended-open conformation. rupress.orgresearchgate.net This dynamic range of affinities allows for precise cellular control over adhesion, enabling processes that require both rapid attachment and detachment.
Post-Translational Modifications and Regulation
The functional state of this compound is intricately regulated by post-translational modifications, which are crucial for modulating its signaling capabilities and interactions with cytoplasmic adapter proteins. These modifications, particularly phosphorylation events within the cytoplasmic tail, serve as molecular switches that dictate the protein's conformational state and its ability to engage with downstream signaling pathways.
The cytoplasmic domain of the this compound subunit is a target for phosphorylation, a key post-translational modification that governs its interaction with various intracellular proteins. nih.gov Research has identified specific serine residues within this domain, notably Serine 978 (S978) and Serine 988 (S988), as critical sites for phosphorylation that differentially regulate this compound function. nih.govnih.gov
Phosphorylation of S988 has been identified as a major regulatory event. nih.gov Studies have shown that the alpha4 tail is phosphorylated both in laboratory settings (in vitro) and in living organisms (in vivo), with S988 being a primary site of this modification. nih.gov The extent of S988 phosphorylation can vary between different cell types. For instance, in Jurkat T cells, a significant portion (over 60%) of the this compound is phosphorylated at this site. nih.gov This phosphorylation event at S988 plays a direct role in modulating the binding of the signaling adapter protein paxillin. nih.gov
In addition to S988, phosphorylation also occurs at S978. This event is crucial for mediating the interaction of the this compound cytoplasmic domain with the regulatory protein 14-3-3ζ. nih.govresearchgate.net The phosphorylation of S978 is a distinct event from that of S988 and is associated with a different set of functional consequences, highlighting the specificity of these post-translational modifications in fine-tuning this compound signaling. nih.gov While the kinase responsible for phosphorylating S978 has not been definitively identified, this modification is essential for the association between the integrin and 14-3-3ζ. researchgate.net
It is the interplay of these phosphorylation events that allows for a nuanced regulation of this compound's adhesive and migratory functions. The dynamic nature of phosphorylation and dephosphorylation at these key serine residues enables the cell to rapidly respond to external cues and modulate its interaction with the extracellular matrix.
The phosphorylation status of the this compound cytoplasmic tail directly influences its binding affinity for key cytoplasmic proteins, thereby controlling downstream signaling cascades. The interactions with paxillin and 14-3-3ζ are particularly well-characterized examples of this regulatory mechanism.
The binding of paxillin, a crucial signaling adapter protein, to the alpha4 cytoplasmic domain is tightly regulated by the phosphorylation of S988. nih.gov When S988 is phosphorylated, the binding of paxillin to the alpha4 tail is blocked. nih.gov This was demonstrated using a phosphorylation-mimicking mutant of alpha4 (alpha4S988D), which inhibited paxillin binding. nih.gov The association between this compound and paxillin is significant, leading to enhanced cell migration and alterations in cytoskeletal organization that result in reduced cell spreading. nih.govnih.gov Therefore, the phosphorylation of S988 provides a biochemical switch to modulate these cellular functions by controlling the alpha4-paxillin interaction. nih.gov A point mutation in the alpha4 tail that disrupts paxillin binding has been shown to reverse these effects. nih.gov
The phosphorylation of S978 mediates a distinct interaction with the 14-3-3ζ protein. nih.gov This interaction is enhanced by the direct association between 14-3-3ζ and paxillin, leading to the formation of a stable ternary complex composed of this compound, 14-3-3ζ, and paxillin. nih.gov While the direct interaction between this compound and paxillin is sufficient for the regulation of Rac1, the integrity of this ternary complex is essential for the localized activity of Cdc42 at the leading edge of migrating cells, which is critical for directed cell movement. nih.gov Abrogating the association between this compound and 14-3-3ζ by mutating S978 (S978A) has been shown to reduce cell migration, underscoring the importance of this interaction in promoting cell motility. nih.gov
These findings illustrate a sophisticated regulatory network where specific phosphorylation events on the this compound cytoplasmic tail orchestrate the assembly of distinct protein complexes, which in turn fine-tune the cellular machinery for adhesion and migration.
| Phosphorylation Site | Interacting Protein | Functional Impact of Interaction | Regulation by Phosphorylation |
| Serine 988 (S988) | Paxillin | Promotes cell migration, reduces cell spreading. nih.govnih.gov | Phosphorylation at S988 blocks paxillin binding. nih.gov |
| Serine 978 (S978) | 14-3-3ζ | Forms a ternary complex with paxillin to regulate localized Cdc42 activity and directed cell movement. nih.gov | Phosphorylation at S978 enables 14-3-3ζ binding. nih.govresearchgate.net |
Ligand Interactions and Binding Specificity of Alpha4 Integrin
Primary Endothelial and Extracellular Matrix Ligands Alpha4 integrins recognize a range of ligands, with key interactions occurring with proteins expressed on endothelial cells and components of the extracellular matrix.
Osteopontin (B1167477) (OPN) Osteopontin (OPN) is an extracellular matrix protein that can also serve as a ligand for alpha4β1 integrin.daneshyari.comnih.govResearch indicates that osteopontin binding to alpha4 integrin requires the integrin to be in its highest affinity conformation.daneshyari.comnih.govUnder physiological conditions, osteopontin appears to have a very low affinity for this compound on human leukocytes.daneshyari.comnih.govnih.govWhile OPN contains an RGD motif that interacts with other integrins, studies suggest that the interaction with alpha4β1 involves a different region, such as the SVVYGLR sequence.nih.govresearchgate.net
Ligand Recognition Motifs (e.g., LDV, Q-I-D-S, L-D-T) Alpha4 integrins recognize specific amino acid sequences within their ligands. A prominent recognition motif is the Leucine-Aspartic acid-Valine (LDV) sequence, found in the CS-1 region of fibronectin. nih.gov Homologous sequences are also important for binding to VCAM-1 and MAdCAM-1. nih.gov For VCAM-1, the sequence Q-I-D-S in the first immunoglobulin-like domain is recognized by alpha4β1. uniprot.org Alpha4β7 recognizes the sequence L-D-T in MAdCAM-1. uniprot.org These acidic residues within the ligand motifs are key features for integrin binding, potentially interacting with divalent cations coordinated by the integrin. core.ac.uk
Differential Ligand Specificity of Alpha4β1 versus Alpha4β7 While both alpha4β1 and alpha4β7 share the alpha4 subunit, they exhibit differential ligand specificity due to their distinct beta subunits (beta1 and beta7). daneshyari.comjci.orgnih.gov Alpha4β1 is a receptor for VCAM-1 and the CS-1 and CS-5 regions of fibronectin. uniprot.orgnih.gov Alpha4β7 is a receptor for VCAM-1 and is the primary receptor for MAdCAM-1. nih.govnih.govuniprot.org Studies have shown that while both integrins can bind VCAM-1, alpha4β7 binds more strongly to MAdCAM-1 compared to VCAM-1, whereas alpha4β1 binds more strongly to VCAM-1 than MAdCAM-1. nih.gov This differential binding contributes to the distinct roles of these integrins in lymphocyte homing; alpha4β7 is crucial for homing to mucosal tissues via MAdCAM-1, while alpha4β1 is involved in trafficking to inflammatory sites and peripheral lymph nodes via VCAM-1. nih.govrupress.org The activation state of the integrin also influences ligand binding; for instance, alpha4β7 binding to VCAM-1 requires greater activation than binding to MAdCAM-1. nih.gov The differential binding specificity is influenced by structural differences, including accessory binding sites in the immunoglobulin domain 2 of VCAM-1 and MAdCAM-1, which are distinguished by different active conformations of alpha4β7 induced by chemokines. rupress.orgnih.gov
Interactions with Other Molecules and Alternative Ligands (e.g., Fractalkine, PLA2G2A, SVEP1)
This compound-containing heterodimers engage with a range of molecules beyond their classical ligands like VCAM-1 and fibronectin. These interactions contribute to diverse cellular functions, including signaling and adhesion modulation.
Fractalkine (CX3CL1), a chemokine, can interact with integrin α4β1. This binding may serve as a coreceptor in CX3CR1-dependent fractalkine signaling pathways. abcam.comuniprot.orgassaygenie.comdrugbank.combiocompare.comabcam.com
PLA2G2A (Phospholipase A2, group IIA) is another molecule that binds to integrin α4β1. This interaction occurs at a site distinct from the classical ligand-binding site (site 1). Binding of PLA2G2A to this alternative site (site 2) can induce conformational changes in the integrin, leading to enhanced ligand binding at site 1. abcam.comuniprot.orgdrugbank.combiocompare.comabcam.comuniprot.orggenecards.org
SVEP1 (Sushi, von Willebrand factor type A, EGF, and pentraxin domain-containing protein 1), an extracellular matrix protein, has been shown to directly bind to integrin α4β1. researchgate.netresearchgate.net This interaction has been implicated in the regulation of intracellular calcium signaling in vascular smooth muscle cells, potentially inhibiting vasocontraction. abcam.comuniprot.orgdrugbank.comabcam.comuniprot.orggenecards.org Studies have confirmed the ligation of SVEP1 to integrin α4β1 through immunoprecipitation and cell binding assays. researchgate.netresearchgate.net Inhibition of either SVEP1 or integrin α4β1 has been observed to enhance intracellular calcium levels in isolated vascular smooth muscle cells in response to vasoconstrictors. researchgate.netresearchgate.net
Functional Roles of Alpha4 Integrin in Cellular Processes
Mechanisms of Cellular Adhesion Dynamics
The process of leukocyte trafficking from the bloodstream to tissues is a well-orchestrated cascade of adhesive events, many of which are critically dependent on alpha4 integrin. This integrin facilitates the initial capture of leukocytes from the circulation and their subsequent firm adhesion to the vascular endothelium, which are prerequisite steps for their extravasation into underlying tissues.
The initial, transient adhesion of leukocytes to the endothelial lining of blood vessels, termed tethering and rolling, is a crucial step in their recruitment to sites of inflammation. rupress.org While selectins are well-known mediators of this process, this compound also plays a significant role, particularly in certain inflammatory contexts. nih.gov this compound, specifically the α4β1 heterodimer (also known as Very Late Antigen-4 or VLA-4), can support the tethering and rolling of lymphocytes and other leukocytes on the endothelial surface. umn.edu This interaction is primarily mediated by the binding of α4β1 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells. umn.edunih.gov
Similarly, the α4β7 integrin facilitates lymphocyte adhesion in the gut by interacting with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). mdpi.comnih.govfrontiersin.org The interaction between α4β7 and MAdCAM-1 is crucial for lymphocyte homing to mucosal tissues. nih.govtum.de Studies have shown that α4β7 is involved in the initial tethering and rolling of hematopoietic progenitor cells in the bone marrow. ashpublications.org
The efficiency of tethering and rolling is influenced by the density of VCAM-1 on the endothelial surface. umn.edu Interestingly, this initial adhesive interaction does not necessitate prior activation of the integrin. umn.edu Chemokines presented on the endothelial surface can rapidly augment this compound-mediated tethering and rolling. rupress.orgnih.gov This potentiation occurs within a fraction of a second of contact and is mediated by G protein signaling, leading to a rapid increase in the avidity of VLA-4 for VCAM-1 through clustering of the integrin at the cell-substrate contact zone. rupress.orgnih.gov
| Leukocyte Receptor | Endothelial Ligand | Primary Function | Key Research Finding |
|---|---|---|---|
| Alpha4beta1 (VLA-4) | VCAM-1 | Tethering and rolling of lymphocytes and other leukocytes. umn.edu | Can mediate tethering and rolling independently of selectins. nih.gov |
| Alpha4beta7 | MAdCAM-1 | Lymphocyte homing to mucosal tissues. nih.govfrontiersin.org | Plays a predominant role in the initial tethering and rolling of hematopoietic progenitor cells in the bone marrow. ashpublications.org |
Following the initial tethering and rolling, leukocytes undergo a process of firm adhesion and arrest on the endothelium, a step that is also significantly mediated by this compound. nih.govumn.edu This transition from transient to stable adhesion is a critical checkpoint before leukocytes can migrate into the tissue. rupress.org The firm adhesion is a result of an increase in the avidity of this compound for its ligands, a process triggered by "inside-out" signaling initiated by chemokine receptors on the leukocyte surface. nih.gov
Upon chemokine stimulation, conformational changes are induced in the integrin, shifting it to a high-affinity state, which strengthens its bond with VCAM-1 or MAdCAM-1. nih.gov This leads to the arrest of the rolling leukocyte. umn.edu The process of firm adhesion is crucial for withstanding the shear forces of blood flow. Agents that activate integrins, such as Mn2+, can experimentally trigger the firm arrest of rolling cells on VCAM-1. umn.edu
The interaction between α4β1 and VCAM-1 can also trigger signaling events that activate other integrins, such as the β2 integrin LFA-1, further strengthening the adhesion to the endothelium through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov This cross-talk between different integrin families ensures a robust and stable adhesion of the leukocyte to the vessel wall.
Cell Migration and Directed Trafficking
Beyond its role in adhesion, this compound is a key regulator of cell migration and directed trafficking, guiding cells to their specific destinations within the body. This is particularly evident in the context of immune cell trafficking to sites of inflammation and in developmental processes.
Transendothelial migration, or diapedesis, is the process by which leukocytes squeeze between endothelial cells to exit the bloodstream. nih.gov While the initial adhesion is critical, the subsequent migration across the endothelial barrier is a complex process. The role of this compound in the actual transmigration step is a subject of ongoing research, with some studies suggesting its primary role may be in the preceding adhesion and arrest phases. nih.gov However, it is clear that the firm adhesion mediated by this compound is a prerequisite for efficient extravasation. nih.gov
Overexpression of this compound on mesenchymal stem cells has been shown to enhance their transendothelial migration in vitro. ahajournals.org This suggests that the level of this compound expression can influence the efficiency of this process. The interaction of this compound with VCAM-1 is thought to be a critical step in the interaction of T cells with the blood-brain barrier endothelium, preceding their entry into the central nervous system in autoimmune conditions. nih.gov
This compound plays a pivotal role in regulating both the speed and direction of cell migration. nih.govnih.gov It achieves this by influencing the cell's internal cytoskeletal dynamics and polarity. nih.govnih.gov The engagement of α4β1 with its ligands, such as fibronectin or VCAM-1, can promote cell motility. biologists.com This integrin is involved in the formation of lamellipodia, which are protrusive structures at the leading edge of a migrating cell. nih.gov
The cytoplasmic tail of the alpha4 subunit is crucial for regulating directionally persistent cell migration. nih.govnih.gov Phosphorylation of specific serine residues in the alpha4 cytoplasmic tail can modulate its interaction with the adaptor protein paxillin (B1203293). nih.govnih.govnih.gov This interaction is critical for establishing and maintaining the front-back polarity of a migrating cell, which is essential for directional movement. nih.govnih.gov The α4-paxillin interaction can influence the activity of small GTPases like Rac and Cdc42, which are key regulators of the actin cytoskeleton and, consequently, cell motility and directionality. portlandpress.com
In the context of chemotaxis, the directed migration of cells in response to a chemical gradient, this compound is required for directional migration of neutrophils towards certain chemoattractants like fMLP. nih.gov It also plays a role in macrophage chemotaxis in response to osteopontin (B1167477). nih.gov
| Mechanism | Key Interacting Molecule | Cellular Outcome |
|---|---|---|
| Cytoplasmic Tail Phosphorylation | Paxillin | Regulation of front-back polarity and directional persistence. nih.govnih.gov |
| GTPase Regulation | Rac, Cdc42 | Control of actin cytoskeleton dynamics for cell protrusion and movement. portlandpress.com |
| Chemoattractant Sensing | fMLP, Osteopontin | Directional migration towards chemical gradients. nih.govnih.gov |
Regulation of Cell Survival and Proliferation
Beyond adhesion and migration, this compound signaling provides potent pro-survival cues that protect cells from apoptosis (programmed cell death). This function is particularly critical for both normal and malignant B lymphocytes. Engagement of this compound with its ligand, fibronectin, can protect B cells from apoptosis induced by the withdrawal of growth factors.
This protective effect is mediated by the activation of key survival pathways. The PI3K/PKB (Akt) pathway, activated downstream of this compound, is a central player in this process. mdpi.com Activation of this pathway leads to the increased expression of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and survivin. Concurrently, it suppresses the induction and activation of executioner enzymes like caspase-3 and caspase-7, which are responsible for dismantling the cell during apoptosis. This role in promoting survival also contributes to cell adhesion-mediated drug resistance (CAM-DR) in various hematological cancers, where binding to the bone marrow microenvironment via this compound protects malignant cells from chemotherapy. nih.govmdpi.com
In addition to regulating survival, alpha4 integrins also influence the balance between cell proliferation and differentiation, particularly in hematopoietic progenitor cells. nih.gov
Influence on Gene Expression
Integrin signaling can transmit mechanical and chemical signals from the extracellular matrix to the nucleus, ultimately resulting in long-term changes in gene expression. While the direct transcriptional targets of this compound are still being fully elucidated, several lines of evidence demonstrate its influence on gene regulation.
One way this compound affects gene expression is by activating signaling pathways that control transcription factors. For instance, the upregulation of this compound has been shown to activate the Hedgehog signaling pathway, a critical regulator of development and tumorigenesis, which functions by controlling the activity of Gli family transcription factors. researchgate.net
Furthermore, the expression of the this compound gene (ITGA4) is itself subject to regulation by cellular conditions. In several cell types, mRNA levels for the alpha4 subunit are significantly increased when cells are prevented from adhering to a substrate. This suggests a feedback mechanism where the loss of adhesion triggers an increase in the expression of the adhesion receptor. The promoter region of the ITGA4 gene contains consensus sequences for various DNA regulatory elements, indicating that its expression is tightly controlled by multiple inputs. This complex regulation allows the cell to adapt its adhesive capacity based on environmental cues.
Alpha4 Integrin in Pathophysiological Research Models
Immune Cell Trafficking and Inflammatory Response Mechanisms
Alpha4 integrin is fundamental to the process of lymphocyte homing, which is the migration of lymphocytes from the bloodstream into specific tissues. This process is tightly regulated by the interaction of adhesion molecules on lymphocytes with their corresponding ligands on endothelial cells lining the blood vessels.
In the context of mucosal immunity, the alpha4β7 integrin heterodimer is a key player in directing lymphocytes to the gut and its associated lymphoid tissues (GALT). nih.govsemanticscholar.org This is primarily mediated by the interaction of α4β7 on lymphocytes with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is constitutively expressed on the high endothelial venules of the gut. nih.gov Studies in mouse models have demonstrated that antibodies blocking the α4 integrin subunit, or specifically the α4β7 heterodimer, significantly inhibit lymphocyte homing to Peyer's patches and the intestine. nih.govsemanticscholar.org This interaction is crucial for immune surveillance in the gut and also plays a significant role in the pathogenesis of inflammatory bowel disease (IBD). nih.gov The recruitment of lymphocytes into the gut mucosa is a critical event in the development of intestinal inflammation. nih.gov
In the central nervous system (CNS), the alpha4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is critically involved in the trafficking of immune cells across the blood-brain barrier (BBB). nih.govjpp.krakow.pl Its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), is expressed on the surface of endothelial cells in the CNS, particularly during inflammation. nih.gov The interaction between α4β1 on T-cells and VCAM-1 on the brain endothelium is a prerequisite for the firm adhesion of these immune cells, a critical step before their migration into the CNS parenchyma. nih.govfrontiersin.org This process is a hallmark of neuroinflammatory diseases like multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE). nih.govjpp.krakow.pl
EAE is a widely used animal model for human multiple sclerosis, and studies using this model have been pivotal in elucidating the role of this compound in neuroinflammation.
The expression of this compound on autoreactive T-cells is a critical requirement for their ability to induce EAE. nih.govnih.gov The initial tethering and rolling of T-cells along the inflamed brain microvessels are followed by firm adhesion, which is mediated by the interaction of α4β1 integrin on T-cells with VCAM-1 on the BBB endothelium. nih.govfrontiersin.org While this interaction is crucial for adhesion, some in vitro studies suggest it may not be directly involved in the subsequent transendothelial migration itself, but rather in the earlier steps of T-cell interaction with the BBB. nih.gov
Interestingly, different subsets of T-helper cells may utilize this compound differently to enter the CNS. Encephalitogenic Th1 cells appear to rely heavily on the α4β1 integrin-VCAM-1 interaction to infiltrate the spinal cord. frontiersin.orgscienceopen.com In contrast, Th17 cells may be able to enter the brain parenchyma independently of this compound, potentially utilizing other adhesion molecules like LFA-1 (αLβ2 integrin). scienceopen.comrupress.org This suggests distinct trafficking mechanisms for different T-cell subsets into different compartments of the CNS during EAE. scienceopen.comrupress.org However, other research indicates that α4β7 integrin is selectively involved in Th17 cell trafficking in the leptomeninges during EAE. nih.gov
Beyond its role in adhesion, this compound is also implicated in facilitating the physical passage of T-cells across the basement membrane of the BBB. Engagement of this compound on T-cells can lead to the induction and activation of matrix metalloproteinases (MMPs), specifically MMP-2. nih.govnih.gov MMPs are enzymes that can degrade components of the extracellular matrix, including the subendothelial basement membrane. nih.govproquest.com This enzymatic activity helps to create a path for the transmigrating T-cell. nih.gov Studies have shown that inhibiting MMPs can reduce the transmigration of T-cells and the induction of EAE. nih.gov Therefore, this compound not only anchors T-cells to the vessel wall but also initiates a cascade of events that facilitates their entry into the CNS parenchyma. nih.govproquest.com The expression of this compound by autoreactive T-cells is also important for maintaining their residency within the CNS. nih.govproquest.com
Animal models of inflammatory bowel disease (IBD), such as colitis models, have underscored the importance of this compound in intestinal inflammation. nih.govnih.gov The trafficking of lymphocytes to the gut, mediated by the α4β7-MAdCAM-1 interaction, is a central pathogenic mechanism in these models. nih.gov Preclinical studies in models like the cotton-top tamarin model of colitis demonstrated that blocking this compound with a monoclonal antibody led to a significant reduction in colitis. nih.gov Similarly, in a mouse model of colitis induced by the transfer of IL-10 deficient T-cells, an orally administered small molecule antagonist of this compound, AJM300, was effective in preventing the development of the disease. nih.gov These findings highlight the therapeutic potential of targeting the this compound pathway in IBD. nih.gov
The role of this compound extends to other inflammatory and autoimmune disease models as well.
In rheumatoid arthritis , a chronic inflammatory joint disease, animal models such as collagen-induced arthritis (CIA) have been instrumental in demonstrating the involvement of this compound. nih.gov In a rat model of CIA, a "three-molecule model" involving TSP-1, CD47, and integrin α4β1 has been proposed, where the interaction of these molecules promotes T-cell infiltration into the synovial tissue and exacerbates inflammation. nih.gov Blocking the activation of integrin α4β1 on T-cells is suggested as a potential therapeutic strategy. nih.gov
In asthma , a chronic inflammatory disease of the airways, mouse models have shown that this compound is critical for the development of the asthma phenotype. nih.gov The lack of this compound impedes the migration of various white blood cell subsets to the lungs and airways. nih.gov Furthermore, local blockade of CD49d (the this compound subunit) in the lungs of ovalbumin-sensitized mice inhibited all signs of lung inflammation, including eosinophilia, mucus production, Th2 cytokine release, and airway hyperresponsiveness. nih.gov This indicates a key role for this compound on intrapulmonary leukocytes in mediating allergen-induced airway inflammation. nih.gov
Mechanistic Studies in Experimental Autoimmune Encephalomyelitis (EAE) Models
Cancer Pathogenesis Research
This compound, a heterodimeric transmembrane receptor, plays a multifaceted and often contradictory role in the pathogenesis of cancer. Its involvement spans critical stages of tumor progression, from the initial adhesion and invasion of cancer cells to their eventual metastatic dissemination and survival in distant organs. Research models have elucidated the complex mechanisms by which this compound influences these processes, highlighting its potential as a therapeutic target.
Influence on Tumor Cell Adhesion and Invasion
This compound, primarily as part of the α4β1 heterodimer (also known as Very Late Antigen-4 or VLA-4), is a key mediator of tumor cell adhesion to the vascular endothelium and components of the extracellular matrix (ECM). This adhesive function is crucial for the initial steps of cancer cell dissemination.
Adhesion to Endothelium: The interaction between α4β1 on tumor cells and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells is a well-documented mechanism facilitating tumor cell attachment to blood vessel walls. nih.govnih.gov Cytokines like tumor necrosis factor (TNF) can increase VCAM-1 expression on endothelial cells, thereby enhancing the adhesion of tumor cells expressing α4β1. nih.govmolbiolcell.org This interaction has been observed in various cancer types, including melanoma, osteosarcoma, and kidney cancer. nih.gov Studies have shown that antibodies targeting the α4 or β1 subunits can significantly inhibit this tumor-endothelial adhesion. nih.govmolbiolcell.org
Interaction with ECM: Besides VCAM-1, α4β1 also binds to specific domains within the ECM protein fibronectin. nih.govnih.gov This interaction is critical for the adhesion and subsequent invasion of tumor cells into surrounding tissues. For instance, in melanoma, α4β1-mediated binding to fibronectin facilitates cell migration. nih.gov
The role of this compound in invasion is complex. While its adhesive properties are fundamental for invasion, some studies suggest that at the primary tumor site, high expression of alpha4 integrins might inhibit the detachment of melanoma cells by strengthening cell-to-cell adhesion or by downregulating matrix metalloproteinases required for migration. nih.gov However, once in circulation, its adhesive functions become paramount for extravasation and invasion of distant tissues. nih.gov
Table 1: Role of this compound in Tumor Cell Adhesion and Invasion
| Cancer Type | Key Interaction | Outcome |
|---|---|---|
| Melanoma | α4β1 - VCAM-1 | Enhanced adhesion to vascular endothelium. nih.govnih.gov |
| Osteosarcoma | α4β1 - VCAM-1 | Facilitated adhesion to vascular endothelium. nih.gov |
| Kidney Cancer | α4β1 - VCAM-1 | Increased adhesion to vascular endothelium. nih.gov |
| Leukemia/Lymphoma | α4β1 - VCAM-1 | Mediates adhesion to bone marrow stromal cells. nih.gov |
| Melanoma | α4β1 - Fibronectin | Facilitates cell migration and invasion. nih.gov |
Modulation of Cancer Cell Migration and Extravasation
This compound is instrumental in governing the migration of cancer cells and their subsequent extravasation from the bloodstream into secondary sites.
Cell Migration: By mediating adhesion to the ECM, α4β1 provides the necessary traction for cancer cells to move. nih.gov This process is not merely about attachment; the engagement of α4β1 with its ligands triggers intracellular signaling pathways that reorganize the cytoskeleton, promoting a migratory phenotype. nih.govfrontiersin.org For example, in oral squamous carcinoma cells, α4β1 has been shown to modulate cell motility. frontiersin.org
Extravasation: The process of extravasation, where circulating tumor cells exit the bloodstream, closely mimics the leukocyte adhesion cascade. researchgate.net Tumor cells expressing α4β1 can firmly adhere to the VCAM-1-expressing endothelial cells, a critical step that precedes transmigration across the endothelial barrier. nih.govnih.gov This firm adhesion allows the cancer cells to withstand the shear forces of blood flow and initiate the process of squeezing through the endothelial cell layer. nih.gov
Impact on Metastasis Development and Organ Tropism
The expression of this compound on tumor cells is a significant determinant of metastatic potential and the specific organs to which cancer cells metastasize (organ tropism).
Metastasis Promotion: Once tumor cells enter the circulation, alpha4 integrins on their surface promote their accumulation in distant organs. nih.gov Studies in mouse models have demonstrated that enhancing α4β1 expression on melanoma cells stimulates the formation of lung metastases. nih.gov Similarly, antagonists of α4β1 have been shown to suppress tumor metastasis. nih.gov
Organ Tropism: The specific pattern of metastasis is often dictated by the interaction between adhesion molecules on cancer cells and their corresponding ligands in the microvasculature of different organs. This compound plays a crucial role in directing cancer cells to organs where its ligands are expressed. nih.gov For instance, the expression of α4β1 by lymphoma and myeloma cells is thought to be partially responsible for their metastasis to the bone marrow, where stromal cells express high levels of VCAM-1. nih.gov Brain metastatic tumor cells have also been found to exhibit high levels of α4β1 expression, suggesting its role in seeding metastases in the brain. nih.gov
Table 2: this compound in Metastasis and Organ Tropism
| Cancer Type | Metastatic Site | Mechanism |
|---|---|---|
| Melanoma | Lung | Enhanced α4β1 expression promotes lung colonization. nih.gov |
| Lymphoma | Bone Marrow | α4β1 on lymphoma cells binds to VCAM-1 on bone marrow stromal cells. nih.govnih.gov |
| Myeloma | Bone Marrow | α4β1-dependent adhesion to bone marrow. nih.gov |
| Various Cancers | Brain | High levels of α4β1 expression on brain metastatic cells. nih.gov |
Role in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. youtube.com this compound contributes to this process through its involvement in endothelial cell behavior.
Mediation of Angiogenic Signals: Angiogenic factors like TNF-α can induce the expression of VCAM-1 on endothelial cells. nih.gov The subsequent interaction with α4 integrins can mediate angiogenic processes. Research has shown that antibodies against VCAM-1 or its α4 integrin counter-receptor can inhibit TNF-α-induced endothelial cell migration. nih.gov Furthermore, a neutralizing antibody against the rat α4 integrin subunit was found to inhibit TNF-α-induced angiogenesis in vivo. nih.gov
Endothelial and Mural Cell Adhesion: The interaction between α4β1 and VCAM-1 is also required for the adhesion of endothelial and mural cells during the formation of tumor vessels, further highlighting its role in promoting tumor angiogenesis. nih.gov
Contribution to Tumor Cell Survival and Chemoresistance Mechanisms
This compound signaling has been implicated in promoting tumor cell survival and conferring resistance to chemotherapy, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). researchgate.net
Survival Signals: The binding of α4β1 to its ligands, particularly within the protective niche of the bone marrow, can trigger intracellular signaling pathways that promote cancer cell survival and inhibit apoptosis. nih.govaacrjournals.org In acute lymphoblastic leukemia (ALL), adhesion to stromal cells in the bone marrow via α4β1 protects the leukemia cells from cytotoxic chemotherapy. researchgate.netaacrjournals.org This interaction can lead to the activation of survival pathways like NF-κB. nih.govresearchgate.net
Interaction with the Tumor Microenvironment and Immune Evasion
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM. This compound plays a critical role in mediating the interactions within this environment, which can influence tumor progression and immune surveillance.
Recruitment of Immunosuppressive Cells: Alpha4 integrins, when activated by signaling molecules like PI3Kγ, can promote the polarization and aggregation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor. mdpi.com These immune cells have immunosuppressive properties and can inhibit T-cell-mediated anti-tumor immune responses, thereby promoting tumor progression. mdpi.com
Facilitating Immune Cell Interactions: While it can recruit immunosuppressive cells, this compound is also involved in the trafficking of various immune cells. The complex interplay of these interactions can ultimately determine whether the immune system mounts an effective anti-tumor response or is subverted to support tumor growth. The role of this compound in this context is an active area of research, with its influence on immune evasion being a key focus. frontiersin.org
Hematopoietic System Research
This compound, particularly as part of the Very Late Antigen-4 (VLA-4) heterodimer (α4β1), is a critical adhesion molecule in the hematopoietic system. mdpi.com It governs the trafficking and localization of hematopoietic stem and progenitor cells (HSPCs) and plays a significant role in the pathophysiology of hematological malignancies. mdpi.comnih.gov
Regulation of Hematopoietic Progenitor Cell Homing and Mobilization
The processes of homing (the trafficking of HSPCs to the bone marrow) and mobilization (the release of HSPCs from the bone marrow into the peripheral blood) are tightly regulated by the interaction between this compound on the surface of HSPCs and its ligands within the bone marrow microenvironment. nih.gov
Research Findings:
Homing and Retention: The primary ligand for this compound in the bone marrow is Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on stromal cells. nih.gov The binding of this compound to VCAM-1 is a key step in the retention of HSPCs within the bone marrow niche. nih.gov Studies have shown that targeted disruption of the this compound-VCAM-1 interaction impairs the homing of HSPCs to the bone marrow. uq.edu.au In mouse models, conditional deletion of the this compound gene in adult hematopoietic cells resulted in a significant reduction in the homing of these cells to the bone marrow. uq.edu.au This highlights the essential role of this compound in the initial seeding and long-term engraftment of hematopoietic cells following transplantation. ashpublications.org
Mobilization: The mobilization of HSPCs into the peripheral circulation is a crucial process for hematopoietic stem cell transplantation. mdpi.com Research has demonstrated that the downregulation or inhibition of this compound function leads to the release of HSPCs from the bone marrow. nih.gov Administration of antibodies that block the function of this compound has been shown to induce rapid and sustained mobilization of HSPCs in mice and non-human primates. mdpi.com This is because the disruption of the this compound-VCAM-1 anchor allows the HSPCs to egress from the bone marrow into the bloodstream. nih.gov Interestingly, the mobilization of HSPCs is linked to a reversible downregulation of alpha4 beta1 integrin expression and function. nih.gov Once these mobilized cells are removed from the in vivo environment, they can re-express a fully activated alpha4 beta1 integrin, which is thought to contribute to their subsequent engraftment in a transplant recipient. nih.gov
Synergy with Other Factors: The chemokine receptor CXCR4 and its ligand CXCL12 (also known as SDF-1α) form another critical axis for HSPC retention in the bone marrow. mdpi.com Preclinical and clinical studies have indicated that disrupting the interactions of either CXCR4 or VLA-4 with their respective ligands can lead to the rapid and reversible mobilization of HSPCs. mdpi.comnih.gov
Table 1: Key Molecules in Hematopoietic Progenitor Cell Homing and Mobilization
| Molecule | Location | Function in Homing/Mobilization |
|---|---|---|
| This compound (α4β1/VLA-4) | HSPC surface | Mediates adhesion to VCAM-1, retaining HSPCs in the bone marrow. Inhibition leads to mobilization. |
| VCAM-1 | Bone marrow stromal cells | Ligand for this compound, anchoring HSPCs. |
| CXCR4 | HSPC surface | Chemokine receptor that interacts with CXCL12, contributing to HSPC retention. |
| CXCL12 (SDF-1α) | Bone marrow stromal cells | Ligand for CXCR4, creating a chemotactic gradient for HSPC homing and retention. |
Role in Leukemia Cell Biology
The adhesive interactions mediated by this compound are not only crucial for normal hematopoiesis but are also co-opted by leukemia cells to promote their survival, proliferation, and resistance to therapy. nih.govnih.gov
Research Findings:
Leukemia Cell Adhesion and Retention: Leukemia cells, particularly those of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), express this compound on their surface. nih.govnih.govjscimedcentral.com This allows them to adhere to the bone marrow microenvironment through interactions with VCAM-1 and fibronectin. nih.gov This adhesion, termed cell adhesion-mediated drug resistance (CAM-DR), protects the leukemia cells from the cytotoxic effects of chemotherapy. nih.govresearchgate.net
Drug Resistance: The binding of this compound to its ligands activates intracellular signaling pathways that promote cell survival and inhibit apoptosis. nih.gov For instance, this compound-mediated adhesion can activate the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be involved in cell survival and proliferation. researchgate.net Pre-clinical studies have shown that interfering with alpha4-mediated adhesion can sensitize leukemia cells to chemotherapy and help eradicate minimal residual disease (MRD). nih.gov
Prognostic Significance: High expression of this compound has been identified as an adverse prognostic factor in some types of leukemia. nih.gov For example, in childhood ALL at first relapse, high this compound mRNA expression is associated with a poorer outcome. nih.gov In chronic lymphoblastic leukemia (CLL), the VLA-4 integrin is recognized as an independent prognostic marker. nih.gov
Therapeutic Targeting: The critical role of this compound in leukemia cell biology has made it an attractive therapeutic target. nih.gov The use of a humanized monoclonal antibody against this compound, natalizumab, has been shown to de-adhere leukemia cells from their protective microenvironment and, in combination with chemotherapy, eliminate resistant pre-B-ALL in preclinical models. nih.govjscimedcentral.com Similarly, a small molecule inhibitor of α4β1, TBC3486, has demonstrated the ability to overcome the chemoresistant phenotype in ALL models. nih.gov
Table 2: Role of this compound in Leukemia
| Aspect | Role of this compound |
|---|---|
| Adhesion | Mediates adhesion of leukemia cells to bone marrow stromal cells via VCAM-1 and fibronectin. |
| Drug Resistance | Promotes cell adhesion-mediated drug resistance (CAM-DR) by activating pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). |
| Prognosis | High expression is associated with a poor prognosis in certain leukemias, such as childhood ALL and CLL. |
| Therapeutic Target | Blockade with antibodies (e.g., natalizumab) or small molecule inhibitors can sensitize leukemia cells to chemotherapy. |
Developmental Biology Research
This compound plays multifaceted roles during embryonic development, contributing to the formation of various tissues and organ systems. nih.gov
Role in Embryonic Development
The expression of this compound and its ligands is spatially and temporally regulated throughout embryogenesis, influencing cell migration, differentiation, and tissue organization. nih.govtandfonline.com
Research Findings:
Hematopoiesis and Vasculogenesis: During embryonic development, this compound and VCAM-1 are found at sites of hematopoiesis, suggesting a role that parallels their function in adult bone marrow. nih.gov In the developing lung, both molecules are present on the mesenchyme that gives rise to vascular endothelium and smooth muscle, indicating a role in angiogenesis. nih.gov
Myogenesis: this compound is implicated in skeletal muscle development. researchgate.net While some studies in chimeric mice with alpha4-null cells did not reveal gross morphological abnormalities in skeletal muscle, other evidence suggests its importance in this process. researchgate.net
Neuronal Development: this compound is expressed on various neural crest derivatives and is involved in defining neuronal fates. nih.gov For instance, it is found in the neural crest-derived outflow tract of the embryonic heart, where it colocalizes with VCAM-1. nih.gov In the developing peripheral nervous system, alpha4 is selectively expressed on cells in the dorsal root ganglia. nih.gov
Cardiac Development: The interaction between this compound and VCAM-1 is important for the sympathetic innervation of the heart. nih.gov Alpha4 is detected on sympathetic neurons, while VCAM-1 is present on cardiac myocytes, and blocking this interaction reduces cardiac innervation. nih.gov
Ocular Development: The expression of this compound on the embryonic retina and its ligand fibronectin in the surrounding mesenchyme suggests a role for this interaction in eye development. nih.gov
Uterine Receptivity: In the context of embryonic implantation, the expression of this compound in the maternal endometrium is considered a potential marker of uterine receptivity. oup.com
Table 3: Expression and Function of this compound in Embryonic Tissues
| Embryonic Tissue/System | Expression of this compound | Proposed Function |
|---|---|---|
| Hematopoietic Sites | Expressed on hematopoietic cells. | Parallels adult hematopoietic function. |
| Vasculature (Lung) | Mesenchyme giving rise to endothelium and smooth muscle. | Angiogenesis. |
| Skeletal Muscle | Myoblasts. | Myogenesis. |
| Nervous System | Neural crest derivatives, dorsal root ganglia, sympathetic neurons. | Neuronal migration, differentiation, and innervation. |
| Heart | Neural crest-derived outflow tract, sympathetic neurons. | Cardiac development and innervation. |
| Eye | Embryonic retina. | Ocular development. |
| Endometrium | Luteal phase endometrial cells. | Uterine receptivity for embryo implantation. |
Contribution to Lymphoid Organogenesis (e.g., Isolated Lymphoid Follicles, Cryptopatches)
This compound, particularly in the form of the α4β7 heterodimer, is instrumental in the development of gut-associated lymphoid tissues (GALT), including Peyer's patches, isolated lymphoid follicles, and cryptopatches. nih.govnih.gov
Research Findings:
Homing to Mucosal Tissues: The α4β7 integrin is a key homing receptor for lymphocytes to mucosal sites. nih.gov It interacts with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) expressed on the endothelium of post-capillary venules in the gut. nih.gov
Peyer's Patch Development: During embryogenesis, a specific population of hematopoietic progenitor cells that express IL-7Rα and α4β7 migrates to the intestine. nih.gov These cells, known as lymphoid tissue inducer (LTi) cells, are crucial for the formation of Peyer's patch anlagen. nih.gov The interaction between α4β7 on LTi cells and MAdCAM-1 on intestinal endothelial cells is a critical step in this process. nih.gov
Progenitor Cell Commitment: A lineage-negative population of cells in the fetal liver expressing IL-7Rα, c-Kit, and α4β7 is committed to developing into T cells, NK cells, dendritic cells, and fetal intestinal lymphotoxin-producing cells. nih.gov This highlights the early role of α4β7 in directing lymphoid progenitor cell fate towards mucosal immunity.
Vascular Biology Research
Alpha4 integrins (α4β1 and α4β7) have a restricted distribution but play critical roles in the development and diseases of the cardiovascular system. nih.gov
Research Findings:
Angiogenesis: As mentioned in the context of embryonic development, this compound and its ligand VCAM-1 are involved in the formation of new blood vessels. nih.gov The expression of the laminin (B1169045) α4 subunit, a component of the basement membrane of blood vessels, is a marker of vascularity in some tumors. pnas.org Integrins, including those containing the alpha4 subunit, can interact with laminins to regulate endothelial cell behavior and angiogenesis. pnas.org
Cell Migration and Adhesion: Alpha4 integrins promote cell migration while inhibiting cell spreading and the formation of focal adhesions. nih.gov This is, in part, mediated by the direct binding of the this compound subunit to the signaling adapter molecule paxillin (B1203293). nih.gov Disruption of the alpha4-paxillin interaction interferes with many alpha4-dependent biological functions. nih.gov
Cardiovascular Development: The proper development of the cardiovascular system is dependent on this compound function. nih.gov This includes its role in vasculogenesis and the innervation of the heart, as previously described. nih.govnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Natalizumab |
| TBC3486 |
| Fibronectin |
| Paxillin |
| VCAM-1 |
| MAdCAM-1 |
| CXCL12 (SDF-1α) |
Regulation of Blood Vessel Maturation and Stability
This compound, particularly the heterodimer alpha4beta1 (α4β1), also known as Very Late Antigen-4 (VLA-4), plays a critical role in the formation of new blood vessels, a process known as neovascularization. nih.gov Research indicates that α4β1 is expressed by proliferating endothelial cells, but not by those in quiescent, mature vessels. nih.govnih.gov This expression pattern suggests its involvement is specific to active vessel growth and remodeling.
The maturation and stability of newly formed blood vessels depend on the recruitment of mural cells (pericytes and vascular smooth muscle cells) to the endothelial tube. nih.gov The interaction between α4β1 on endothelial cells and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on mural cells is essential for this process. nih.govnih.gov Studies have demonstrated that antagonizing this α4β1-VCAM-1 interaction disrupts the adhesion of mural cells to developing endothelia. nih.gov This disruption prevents vessel stabilization, leading to the apoptosis of both endothelial and mural cells and ultimately inhibiting the formation of a stable vascular network. nih.govnih.gov Once the blood vessel is fully formed and becomes quiescent, the expression of both α4β1 and VCAM-1 is downregulated, indicating their role is primarily in the developmental phase rather than in the maintenance of mature, stable vessels. nih.gov
Endothelial-Mural Cell Adhesion Mechanisms
The structural integrity and functionality of blood vessels are dependent on the close association between endothelial cells lining the lumen and the surrounding mural cells. The adhesion between these two cell types is a critical step for vessel maturation. nih.gov The α4β1 integrin facilitates a direct physical connection between endothelial cells and mural cells through its binding to VCAM-1. nih.govnih.gov
This specific molecular interaction is a prerequisite for the survival of both cell types during angiogenesis. nih.gov The adhesion mediated by α4β1-VCAM-1 is thought to allow for crucial heterotypic survival signals between the cells. For example, growth factors secreted by one cell type can provide survival stimuli to the other, a process that requires close proximity enabled by this adhesion. nih.gov In experimental models, the use of α4β1 integrin antagonists leads to a significant reduction in the number of pericyte-coated, stable blood vessels. nih.gov This highlights that the α4β1-mediated adhesion mechanism is a central checkpoint in controlling the stabilization phase of neovascularization. nih.gov
Table 1: Effect of this compound Antagonism on Developing Vasculature
| Experimental Condition | Observation | Consequence | Reference |
|---|---|---|---|
| Control (No Antagonist) | Normal adhesion of mural cells to endothelial cells. | Formation of stable, pericyte-coated blood vessels. | nih.gov |
| Treatment with α4β1 Antagonist | Blockade of mural cell adhesion to proliferating endothelia. | Reduced number of intact vessels; induction of apoptosis in endothelial and mural cells. | nih.gov |
Research in Infectious Disease Models
Viral Infections (e.g., HIV, Semliki Forest Virus)
Human Immunodeficiency Virus (HIV)
Research has identified the integrin alpha4beta7 (α4β7) as a key molecule in the pathogenesis of HIV. This integrin functions as a gut-homing receptor for lymphocytes and is expressed at high levels on a subset of CD4+ T cells. nih.govpnas.org These α4β7-high CD4+ T cells are particularly susceptible to HIV infection and are considered early targets following mucosal transmission of the virus. nih.gov The HIV envelope protein, gp120, can bind directly to α4β7, which appears to facilitate the infection of these target cells. pnas.org
The α4β7 integrin is often found in a complex with the primary HIV receptor, CD4, on the surface of T cells that are prone to productive infection. pnas.org This co-localization provides a mechanism for HIV to efficiently target cells that are critical for establishing infection and disseminating the virus. pnas.org Studies in macaque models of SIV (a related virus that infects primates) have shown that α4β7-high memory CD4+ T cells are rapidly and preferentially depleted from gut-associated lymphoid tissue (GALT) during the acute phase of infection. nih.gov This depletion contributes significantly to the irreversible gut damage that is a hallmark of HIV pathogenesis. nih.gov
Semliki Forest Virus (SFV)
Semliki Forest Virus (SFV) is an alphavirus that can cause a demyelinating disease in mice, serving as a model for some aspects of multiple sclerosis. nih.gov The migration of inflammatory cells into the central nervous system (CNS) is a critical step in the pathology of this viral infection. nih.gov Studies using a mouse model of SFV-induced demyelination have investigated the role of various adhesion molecules in this process. nih.gov
In these models, the expression of α4-integrin (VLA-4) was found to be specifically associated with CNS lesions. nih.gov To determine its functional importance, researchers administered monoclonal antibodies that block α4-integrin function during the course of SFV infection. nih.gov The results showed that this anti-VLA-4 treatment dramatically reduced the infiltration of inflammatory cells into the CNS and lessened the degree of demyelination. nih.gov Notably, this therapeutic effect occurred without altering the clearance of the virus from the system. nih.gov In contrast, blocking other adhesion molecules like CD44 or ICAM-1 had no significant effect on the disease pathology. nih.gov This demonstrates a specific and critical role for α4-integrin in mediating the inflammatory pathology of SFV infection in the CNS. nih.gov
Table 2: Role of Adhesion Molecules in Semliki Forest Virus (SFV) Pathogenesis
| Adhesion Molecule Targeted | Effect of Antibody Blockade | Reference |
|---|---|---|
| Alpha4-integrin (VLA-4) | Dramatically reduced cellular infiltrates and demyelination in the CNS. | nih.gov |
| CD44 | No effect on pathology. | nih.gov |
| ICAM-1 | No effect on pathology. | nih.gov |
| MAC-1 | No effect on pathology. | nih.gov |
Advanced Research Methodologies for Alpha4 Integrin Studies
In Vitro Cellular Systems and Assays
In vitro studies are essential for dissecting the molecular mechanisms of alpha4 integrin function in a controlled environment. These methods utilize cell lines or primary cells expressing this compound and various biochemical and biophysical techniques to analyze its interactions and conformational states.
Cell Adhesion and Spreading Assays
Cell adhesion and spreading assays are fundamental techniques used to quantify the ability of cells to attach to and spread on substrates coated with this compound ligands such as VCAM-1, MAdCAM-1, or fibronectin. These assays can be performed using standard cell culture plates coated with the ligand or commercially available kits designed to assess adhesion to multiple alpha integrins simultaneously. sigmaaldrich.commerckmillipore.commerckmillipore.comsigmaaldrich.com
In a typical cell adhesion assay, cells are added to ligand-coated wells and allowed to adhere for a specific period. Non-adherent cells are then washed away, and the remaining adherent cells are quantified using various methods, such as staining followed by spectrophotometry or fluorescence measurement, or by counting cells directly. sigmaaldrich.com Cell spreading assays often involve visualizing and measuring the area of individual cells adhering to a surface over time, providing insights into cytoskeleton reorganization mediated by integrin engagement.
These assays have been used to demonstrate the involvement of this compound in the adhesion of various cell types, including lymphocytes, osteosarcoma cells, and mesenchymal stem cells, to its ligands. rupress.orgnih.govahajournals.org For example, studies have shown that activation of alpha4beta7 with Mn2+ or chemokines like CCL25 and CXCL10 can significantly increase cell adhesion to MAdCAM-1 and VCAM-1. rupress.org
Transmigration and Chemotaxis Assays (e.g., Boyden Chamber)
Transmigration and chemotaxis assays are used to study the directed movement of cells in response to a chemical gradient, a process often mediated by integrins like alpha4beta1 and alpha4beta7. The Boyden chamber assay is a widely used method for this purpose. ahajournals.orgrupress.orgresearchgate.netahajournals.orggoogle.comnih.gov
A modified Boyden chamber typically consists of two compartments separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., a chemokine like SDF-1α) or a ligand is placed in the lower chamber. Cells that migrate through the pores of the membrane to the lower chamber or the underside of the membrane are then quantified. rupress.orggoogle.comhaematologica.orgaai.org
These assays are crucial for understanding how this compound-mediated adhesion and detachment contribute to cell migration through tissues and across endothelial barriers. Studies using Boyden chambers have shown the importance of alpha4beta1 in the migration of T lymphocytes and epicardial cells towards fibronectin and VCAM-1. rupress.orgnih.gov Overexpression of ITGA4 in mesenchymal stem cells has also been shown to enhance transendothelial migration in vitro using a Boyden chamber assay. ahajournals.orgnih.gov
Single-Molecule Force Spectroscopy (SCFS)
Single-Molecule Force Spectroscopy (SMFS), often performed using Atomic Force Microscopy (AFM), allows for the measurement of the mechanical forces involved in the interaction between individual integrin molecules and their ligands. Single-Cell Force Spectroscopy (SCFS) is a variation where a living cell expressing the integrin is attached to the AFM cantilever. nih.govwordpress.commdpi.comethz.chresearchgate.net
SCFS can quantify the adhesion forces between cells and ligand-coated surfaces or between two cells. By analyzing the force-distance curves generated during the retraction of the cantilever from the surface, researchers can gain insights into the binding strength, kinetics, and the number of receptor-ligand bonds. wordpress.comresearchgate.net
SCFS has been applied to study the interaction forces of alpha4beta7 with its ligands MAdCAM-1 and VCAM-1 at the single-molecule level. nih.gov These studies have revealed how chemokine stimulation can influence the single-molecule affinity and dissociation pathways of alpha4beta7 interactions. nih.gov
Fluorescence Resonance Energy Transfer (FRET) for Conformational Analysis
Fluorescence Resonance Energy Transfer (FRET) is a technique used to study the conformational changes of proteins, including integrins, in live cells. FRET occurs when energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). rupress.orgnih.govashpublications.orgnih.gov
By labeling different domains of the this compound or associated proteins with donor and acceptor fluorophores, FRET efficiency can be measured to determine the distance and orientation between these domains. Changes in FRET efficiency upon integrin activation or ligand binding indicate conformational rearrangements. rupress.orgnih.govashpublications.orgnih.gov
FRET studies have been instrumental in demonstrating that alpha4 integrins undergo conformational changes upon activation, transitioning from a bent, low-affinity state to an extended, high-affinity state. rupress.orgnih.govashpublications.orgnih.govfrontiersin.org These studies have shown that different stimuli, such as divalent ions (e.g., Mn2+) or chemokines, can induce distinct conformational states with varying affinities for ligands. rupress.orgnih.govashpublications.orgnih.gov For instance, Mn2+ activation of alpha4beta7 induces a fully open conformation, while chemokines like CCL25 and CXCL10 induce intermediate open conformations. rupress.org
Biochemical Analyses (e.g., Co-Immunoprecipitation, Western Blotting)
Biochemical techniques are crucial for studying the expression levels, post-translational modifications, and protein-protein interactions of this compound. Co-Immunoprecipitation (Co-IP) and Western Blotting (WB) are commonly used methods. nih.govashpublications.orgnih.govaffbiotech.comcellsignal.comjci.orgptglab.comnih.govresearchgate.net
Western blotting involves separating proteins by gel electrophoresis and then transferring them to a membrane for detection using specific antibodies. This allows for the determination of this compound expression levels and its apparent molecular size, which can vary due to processing or modifications. abcam.comaffbiotech.comcellsignal.comptglab.com Antibodies against this compound are widely available for WB applications. abcam.comaffbiotech.comcellsignal.comptglab.comthermofisher.com
Co-immunoprecipitation is used to identify proteins that physically interact with this compound. In this technique, an antibody specific to this compound is used to pull down the integrin from cell lysates. Any proteins bound to this compound are also co-precipitated and can then be detected by Western blotting with antibodies against the interacting proteins. biologists.comnih.govjci.orgnih.gov Co-IP studies have demonstrated the association of the this compound cytoplasmic tail with proteins like non-muscle myosin IIA and paxillin (B1203293), which are important for regulating cell migration and cytoskeletal organization. biologists.comnih.govjci.orgnih.gov Phosphorylation of the alpha4 cytoplasmic domain at specific serine residues has also been shown to regulate its binding to paxillin. nih.govnih.gov
In Vivo Animal Models and Techniques
In vivo animal models are indispensable for studying the complex roles of this compound in physiological and pathological processes within a living organism. These models allow researchers to investigate the impact of this compound on cell trafficking, immune responses, development, and disease progression.
Various animal models, particularly mice, have been utilized to study this compound function. Genetic manipulation, such as the generation of this compound knockout mice or mice with conditional deletion of the ITGA4 gene in specific cell types, provides valuable insights into the necessity of this compound for particular processes. researchgate.netashpublications.org For example, studies using alpha4 knockout mice have revealed its importance in embryonic development, hematopoiesis, and lymphocyte homing to specific tissues like the thymus and gut. cellsignal.comresearchgate.net
Techniques used in conjunction with animal models include:
Intravital Microscopy: This technique allows for real-time visualization of cell interactions, such as leukocyte rolling and firm adhesion mediated by alpha4 integrins, in the microvasculature of living animals. ahajournals.org
Flow Cytometry: Used to analyze the expression levels of this compound on different cell populations isolated from tissues or blood, and to track the migration and distribution of cells in vivo. haematologica.orgaai.org
Histology and Immunohistochemistry: These methods are used to examine tissue architecture, cellular infiltration, and the localization of this compound and its ligands in tissue sections. frontiersin.org
Disease Models: Animal models of diseases where this compound is implicated, such as experimental autoimmune encephalomyelitis (EAE) (a model for multiple sclerosis) or inflammatory bowel disease, are used to study the therapeutic potential of targeting this compound. aai.orgfrontiersin.org Blocking this compound with antibodies or small molecule inhibitors in these models can assess their impact on disease severity and immune cell trafficking. aai.orgfrontiersin.org
In vivo studies complement in vitro findings by providing a more complex and physiologically relevant context for understanding this compound function. For instance, while ITGA4 overexpression enhanced mesenchymal stem cell transmigration in vitro, in vivo studies in rats showed that it improved safety after intracarotid transplantation by reducing cell aggregation, rather than increasing homing. ahajournals.orgnih.gov
Genetically Modified Organisms (e.g., Integrin Knockout, Point Mutation Models)
Genetically modified organisms, particularly mice, are invaluable tools for dissecting the in vivo functions of this compound. Integrin knockout models, where the gene encoding the alpha4 subunit (ITGA4) is deleted or inactivated, allow researchers to observe the consequences of complete this compound deficiency. Studies using alpha4 knockout mice have revealed the critical importance of this integrin in processes such as lymphoid reconstitution and function, as well as hematopoietic stem and progenitor cell homing. researchgate.net For instance, the lack of this compound can impede the migration of lymphocytes and affect thymic and gut lymphoid tissue repopulation. researchgate.net
Point mutation models involve introducing specific mutations into the ITGA4 gene or the gene of its binding partners to study the impact of altered protein function. For example, a point mutation (F185A) in the integrin beta7 gene, which locks alpha4beta7 in its resting state, has been used in knock-in mice to demonstrate that inhibiting alpha4beta7 activation can prevent adaptive immune-mediated colitis without increasing susceptibility to innate colitis. nih.gov This highlights the utility of point mutation models in distinguishing the roles of different functional states of integrin complexes. Genetically modified animals, including those with conventional or conditional gene knockouts and point mutations, are generated using technologies like homologous recombination and genome editing. umin.jp
Intravital Microscopy for Real-time Leukocyte Dynamics
Intravital microscopy allows for the direct, real-time observation of cellular interactions within living organisms. This technique is particularly powerful for studying leukocyte dynamics, such as rolling, adhesion, and transmigration, which are heavily dependent on this compound interactions with endothelial ligands like VCAM-1 and MAdCAM-1. nih.govahajournals.orgki.seresearchgate.net
Using intravital microscopy in mouse models, researchers have directly visualized cytokine-induced leukocyte-endothelium interactions in large arteries, demonstrating the roles of selectins and this compound in these processes. nih.govahajournals.org Studies have shown that while P-selectin is critical for initial leukocyte rolling, this compound can contribute to stabilizing rolling interactions and is essential for the adhesion of peripheral blood mononuclear cells (PBMCs) in chronically inflamed venules. researchgate.netnih.gov Intravital microscopy has revealed that in chronic inflammation models, a significant proportion of leukocyte rolling can occur exclusively via this compound, independently of selectins. researchgate.net
Adoptive Transfer Models
Adoptive transfer models involve transferring cells, often immune cells, from a donor animal to a recipient animal to study their behavior and function in a new environment. This technique is valuable for investigating the role of this compound in cell migration and the development of immune-mediated diseases.
In the context of this compound research, adoptive transfer models have been used to study the involvement of this compound in autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and inflammatory bowel disease (IBD). jci.orgoup.comresearchgate.netcloudfront.net For example, adoptive transfer of diabetogenic T cells into recipient mice has shown that blocking this compound or its ligand VCAM-1 can delay the onset and decrease the incidence of autoimmune diabetes, which is accompanied by a reduction in lymphocytic infiltration of the islets of Langerhans. jci.org Adoptive transfer of IL-10 deficient CD4+ T cells into immunodeficient mice is a validated model for studying experimental colitis, and this model has been used to evaluate the efficacy of this compound antagonists in preventing colitis development. oup.comcloudfront.net Studies using this model have shown that oral treatment with a small molecule this compound antagonist can prevent the increase in colon weight and inhibit T-cell infiltration into the lamina propria. cloudfront.net
Molecular and Cell Biological Techniques
Beyond in vivo models, various molecular and cell biological techniques are employed to study this compound at the cellular and molecular levels.
Gene Editing Technologies (e.g., CRISPR-Cas9, siRNA-mediated Knockdown)
Flow Cytometry and Immunophenotyping
Flow cytometry is a powerful technique for analyzing the expression of cell surface markers, including this compound (CD49d), on single cells within heterogeneous populations. researchgate.netlabmartgh.comcore.ac.ukrndsystems.comfrontiersin.orgahajournals.org Immunophenotyping, which utilizes flow cytometry with panels of antibodies, allows for the identification and characterization of cell subsets based on their protein expression profiles. labmartgh.comfrontiersin.org
Flow cytometry is routinely used to detect and quantify this compound expression on various cell types, including thymocytes, lymphocytes, monocytes, and eosinophils. labmartgh.comrndsystems.com This technique is essential for studying integrin-mediated adhesion and migration in different immune cell subsets. labmartgh.com Antibodies specific for this compound, often conjugated with fluorochromes, are used in flow cytometry to assess integrin expression levels and to sort cell populations for further analysis. labmartgh.comrndsystems.com Flow cytometry has also been used to assess the depletion of integrin beta1 in genetically modified mice. ahajournals.org
Recombinant Protein Expression and Purification
Producing recombinant this compound protein or its fragments is crucial for biochemical and structural studies, as well as for developing assays to identify and characterize molecules that interact with this compound. Recombinant protein expression involves introducing the gene encoding this compound into a suitable expression system, such as mammalian cells, insect cells, or wheat germ. researchgate.netsinobiological.comnovusbio.comnih.govbio-techne.com
Once expressed, the recombinant protein is purified using various chromatographic techniques to obtain a highly pure preparation. researchgate.netnih.gov Purified recombinant this compound or its subunits can be used in binding assays to study interactions with its ligands (e.g., VCAM-1, MAdCAM-1, fibronectin) or with potential inhibitors. sinobiological.com Recombinant forms of integrin alpha4beta7 and alpha4beta1 have been produced and used in binding assays with antibodies like natalizumab and vedolizumab. sinobiological.com Recombinant laminin-8, which contains the alpha4 chain, has also been produced and purified to study its interactions with integrins. researchgate.netnih.gov These purified proteins are essential for understanding the molecular basis of this compound function and for the development of targeted therapies.
Structural Determination Methods (e.g., Cryo-Electron Microscopy)
Determining the three-dimensional structure of integrins, including those containing the alpha4 subunit, is fundamental to understanding their function and interactions. While obtaining crystal structures for all integrins remains challenging, various methods are employed. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for resolving the structures of these large transmembrane protein complexes. researchgate.net
Cryo-EM allows for the visualization of integrins in different conformational states, providing insights into the structural rearrangements that occur during activation and ligand binding. For instance, cryo-EM has been used to study the structure of the alphaEbeta7 (αEβ7) integrin, revealing a half-bent conformation which is an intermediate state between the closed and open forms. pdbj.org Cryo-EM has also been applied to the alpha4beta7 (α4β7) integrin bound to its ligand MAdCAM-1, providing molecular details of this specific interaction. nih.gov These structures help elucidate how integrins transition between inactive (bent, low-affinity) and active (extended, high-affinity) conformations. researchgate.netrupress.org
Computational and Bioinformatics Approaches
Computational and bioinformatics methods are indispensable tools in this compound research, complementing experimental techniques by providing insights into molecular dynamics, interactions, and the impact of genetic variations.
Structural Modeling and Molecular Dynamics Simulations
Given the challenges in experimentally determining high-resolution structures for all integrin complexes, computational structural modeling plays a vital role. Homology modeling is frequently used to build 3D models of alpha4 integrins, often based on the known structures of homologous integrin subunits or related proteins. nih.govresearchgate.netnih.gov For example, homology models of the beta1 subunit have been constructed using the I domain of integrin CD11B/CD18 as a template. nih.govnih.gov
Molecular dynamics (MD) simulations are then employed to refine these models, evaluate their stability, and study the dynamic behavior of the integrin structure. nih.govresearchgate.net MD simulations can explore the conformational landscape of integrins and provide insights into the flexibility and movements of different domains. nih.gov These simulations are also crucial for studying ligand binding mechanisms, allowing researchers to dock potential ligands into the predicted binding sites and analyze the resulting interactions and binding affinities. nih.govresearchgate.netnih.gov Techniques like funnel metadynamics can be used in MD simulations to evaluate interactions and explore binding free energy landscapes. dntb.gov.ua Computational studies using molecular docking and MD simulations have been used to analyze the binding modes of alpha4beta1 antagonists, suggesting preferred binding conformations in the integrin active site. researchgate.net
Multi-Omics Data Analysis (Transcriptomics, Proteomics, Methylation)
Multi-omics approaches integrate data from different biological layers, such as transcriptomics (RNA expression), proteomics (protein expression), and epigenomics (including DNA methylation), to provide a more comprehensive understanding of biological systems. genexplain.comnih.govmdpi.com While general multi-omics analysis is a broad field, applying these approaches to the study of this compound can reveal how its expression and function are regulated at multiple levels and how it interacts within complex cellular networks.
Transcriptomics data can show the expression levels of the ITGA4 gene (encoding the alpha4 subunit) under different conditions, in various cell types, or across different disease states. frontiersin.org Proteomics data can provide information on the actual protein abundance of this compound and its interacting partners. Analyzing methylation data can shed light on epigenetic mechanisms that may influence ITGA4 gene expression. frontiersin.org
Integrating these data types allows researchers to move beyond single-layer observations to identify potential regulatory mechanisms and understand the downstream effects of altered this compound expression or function. For instance, integrated analysis has been used to evaluate ITGA4 expression, methylation status, and its correlation with immune cell infiltration in the context of cancer, suggesting potential roles as a biomarker and therapeutic target. frontiersin.org Multi-omics integration can help identify key drivers and molecular mechanisms that might be missed by analyzing each omics dataset in isolation. genexplain.commdpi.com
Predictive Modeling of Integrin Function and Interactions
Computational methods are increasingly used to predict integrin function and interactions. This includes predicting ligand binding affinity, identifying potential new ligands or inhibitors, and modeling the impact of mutations on integrin structure and function.
Predictive models can be developed based on structural information, sequence data, and experimental binding data. Molecular docking and scoring functions are used to predict the binding poses and affinities of small molecules or peptides to the this compound binding site. nih.govresearchgate.net These predictions can guide the design of new therapeutic agents targeting this compound. nih.govnih.gov
Computational approaches can also predict the effects of specific mutations on integrin conformation and ligand binding. nih.gov Furthermore, predictive modeling can extend to understanding the cellular consequences of this compound engagement, such as predicting cell adhesion strength or migration patterns based on integrin activation states and interactions with the cytoskeleton. Studies have used computational methods to predict distinct ligand-receptor interactions that may differentiate between alpha4beta1 integrin agonists and antagonists. nih.govacs.org Predictive nomogram models incorporating ITGA4 expression have also been developed to assess its potential as a prognostic biomarker in certain cancers. frontiersin.org
Emerging Research Directions and Unanswered Questions in Alpha4 Integrin Biology
Further Delineation of Fine-Grained Conformational States and Ligand Selectivity
The functional activity of integrins, including alpha4 integrin, is tightly regulated by their conformational state. Integrins exist in multiple conformations, typically described as bent-inactive, intermediate-active, and extended-active states. These conformational changes influence ligand binding affinity and specificity. nih.govmdpi.com Emerging research aims to precisely delineate these fine-grained conformational states and understand how they dictate selective ligand binding.
Studies on alpha4beta7 integrin have shown that different stimuli can induce distinct active conformers with selective high affinity for specific ligands. For instance, CCL25 and CXCL10 induce two different intermediate open conformers of alpha4beta7, showing selective binding to MAdCAM-1 or VCAM-1, respectively. nih.gov In contrast, Mn2+ induces a fully open conformer of alpha4beta7 that exhibits non-selective high-affinity binding to both ligands. nih.gov This highlights the complexity of conformational regulation and its impact on ligand selectivity.
Understanding the molecular mechanisms that stabilize these different conformers and how they are triggered by intracellular signaling events (inside-out signaling) is a key research direction. mdpi.comtandfonline.com The interaction of cytoplasmic proteins like talin and kindlin with the intracellular domains of integrins is known to induce conformational changes in the extracellular domain, leading to ligand binding. mdpi.comtandfonline.com Further research is needed to fully map the spectrum of this compound conformations and correlate them with specific ligand interactions and cellular outcomes.
Understanding Context-Dependent Functional Duality (e.g., Pro- and Anti-Tumorigenic Roles)
Research indicates that this compound can exhibit context-dependent functional duality, playing both pro- and anti-tumorigenic roles depending on the cancer type and microenvironment. nih.gov While integrins are generally involved in tumor progression, including cell motility, invasion, and metastasis, some subtypes can have marginal or even suppressive effects. nih.gov
Studies in melanoma models have shown that increasing alpha4 trans-regulation of alphaLbeta2 integrin function can enhance tumor immunity by biasing leukocyte emigration towards lymphocytes and reducing tumor growth. nih.gov Specifically, preventing PKA-mediated phosphorylation of this compound at Ser988 was found to increase T cell entry into B16 melanomas and reduce tumor growth. nih.gov This suggests an anti-tumorigenic role for this compound in this context.
Conversely, alpha4beta1 integrin has been implicated in promoting metastasis in melanoma and lymphoma by interacting with VCAM-1. nih.gov In gastric cancer, high ITGA4 expression has been correlated with poor prognosis, promoting tumor proliferation and migration, and enhancing immune cell infiltration, suggesting a pro-tumorigenic role. frontiersin.org The precise mechanisms underlying this functional duality and how the cellular and molecular context influences this compound's role in cancer remain active areas of investigation.
Interplay with Other Receptor Systems and Complex Signaling Networks
This compound does not function in isolation but engages in complex interplay with other receptor systems and intracellular signaling networks. This crosstalk allows for fine-tuning of cellular responses and integration of signals from the extracellular environment. frontiersin.orgfrontiersin.org
Integrins can elicit intracellular signaling both directly and indirectly through other receptors, such as receptor tyrosine kinases (RTKs). nih.gov They can form complexes with RTKs, interfering with their activation by their normal ligands. nih.gov this compound's cytoplasmic domain interacts with signaling adaptors like paxillin (B1203293), which can trigger downstream pathways involved in cell migration. nih.govrupress.orgportlandpress.com
Crosstalk between integrins and Toll-like receptors (TLRs) has been reported, with studies describing synergetic or inhibitory interplay. frontiersin.org For example, interactions between alpha3beta1 and alpha4beta1 with TLRs have been studied. frontiersin.org Understanding how this compound signaling integrates with pathways activated by growth factors, cytokines, and other immune receptors is crucial for a comprehensive understanding of its biological roles. nih.govmdpi.com Key downstream signaling pathways influenced by this compound include PI3K-Akt, Ras-ERK/MAPK, and Src-family kinases. nih.govfrontiersin.orgresearchgate.net
Development of Novel Research Probes and Modulators of this compound Activity
The development of novel research probes and modulators targeting this compound is essential for both dissecting its complex biology and exploring its therapeutic potential. This includes the design of small molecules, peptides, and antibodies that can selectively target different conformational states or specific interaction sites. frontiersin.orgnih.govmdpi.com
Small molecules targeting alpha4beta1 integrin have been designed based on recognition sequences found in its ligands, such as the LDV sequence in fibronectin and the IDS sequence in VCAM-1. frontiersin.org Research is ongoing to develop ligands that can selectively target specific active or inactive conformations of this compound. frontiersin.org
Novel peptidomimetic compounds are being developed as potential modulators of alpha4beta1 integrin. mdpi.comresearchgate.net For instance, some cyclopeptidomimetics have shown agonist activity, increasing alpha4beta1 integrin-mediated cell adhesion. mdpi.com The development of aptamers, short nucleic acid sequences with high binding affinity, also represents a promising avenue for generating this compound-specific probes and potential therapeutic tools. researchgate.net
Investigation of this compound Roles in Underexplored Pathological Processes
While this compound's role in inflammation and certain cancers is well-established, its involvement in other pathological processes remains less explored. Future research aims to investigate its contributions to a broader range of diseases. nih.gov
Studies have highlighted the critical role of alpha4 integrins in the normal development of hematopoietic lineages, suggesting potential roles in hematopoietic disorders beyond leukemia. nih.gov Although yolk sac erythropoiesis and migration of hematopoietic progenitors can occur without alpha4 integrins, they are essential for maintaining normal hematopoiesis in fetal liver, spleen, and bone marrow microenvironments by regulating the proliferation/differentiation balance of progenitors. nih.gov
Given its involvement in cell adhesion and migration, this compound's role in other conditions involving cell trafficking and tissue remodeling, such as fibrosis, wound healing, and certain cardiovascular diseases, warrants further investigation. frontiersin.orgum.esmdpi.com
Future Methodological Advancements for Real-Time and Single-Cell Analysis
Advanced methodologies are crucial for gaining deeper insights into this compound biology at the single-cell level and in real-time. Traditional methods often provide averaged data from cell populations, potentially masking heterogeneous responses.
Techniques enabling real-time analysis of this compound affinity regulation are being employed to understand the dynamics of its activation by various stimuli. nih.gov These methods can reveal rapid and transient changes in integrin affinity mediated by processes like GPCR activation. nih.gov
Single-cell analysis approaches, such as single-cell force measurements and single-cell RNA sequencing, can provide unprecedented resolution to study this compound expression, conformation, and signaling in individual cells within complex tissues or in response to diverse stimuli. nih.govfrontiersin.orgksbmb.or.krmdpi.com These advancements will be instrumental in unraveling the cell-to-cell variability in this compound behavior and its implications in health and disease.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9464 |
| VCAM-1 | 649622 |
| Fibronectin | 8586 |
| MAdCAM-1 | 9433 |
| CCL25 | 636800 |
| CXCL10 | 3621 |
| Talin | 170631 |
| Kindlin | 11419689 |
| Paxillin | 177297 |
| Mn2+ | 23930 |
| PKA | 5211933 |
| alphaLbeta2 integrin | 11304778 |
| PI3K | 5283141 |
| Akt | 15001930 |
| Ras | 224264 |
| ERK/MAPK | 23534 |
| Src | 3143 |
| TLRs | - |
| GPCRs | - |
| LDV peptide | 16213035 |
| IDS peptide | 132168 |
| Aptamers | - |
| Kindlin-3 | 123810 |
| GPCR | - |
| IgE receptor | - |
| Interleukin-5 receptor | - |
Data Table: this compound Conformational States and Ligand Binding Affinity
| Stimulus | This compound Conformation | Ligand Binding Preference | Affinity | Source |
| Resting | Closed | MAdCAM-1, VCAM-1 | Low | nih.gov |
| CXCL10 | Intermediate Open | Selective for VCAM-1 | High | nih.gov |
| CCL25 | Intermediate Open | Selective for MAdCAM-1 | High | nih.gov |
| Mn2+ | Fully Open | Non-selective (MAdCAM-1, VCAM-1) | High | nih.gov |
Data Table: ITGA4 Expression and Prognosis in Gastric Cancer
| ITGA4 Expression Level | Correlation with Prognosis in Gastric Cancer | Source |
| High | Poor Prognosis | frontiersin.org |
Data Table: Impact of this compound Phosphorylation on Tumor Immunity in Melanoma
| This compound Phosphorylation at Ser988 | Effect on T Cell Entry into B16 Melanoma | Effect on B16 Melanoma Growth | Source |
| Prevented (α4(S988A) mutation) | Increased | Reduced | nih.gov |
Q & A
Q. How do post-translational modifications of this compound alter its function in autoimmune diseases?
- Methodological Answer: Employ mass spectrometry to map phosphorylation sites (e.g., Ser988) and glycosylation patterns. Mutagenesis studies (e.g., alanine scanning) can test functional impacts. Use FRET-based tension sensors to measure mechanical force transmission in T cells from multiple sclerosis patients .
Ethical and Methodological Considerations
- Data Integrity: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics datasets. Share protocols via repositories like Protocols.io and include raw data in supplementary materials .
- Conflict of Interest: Disclose funding sources (e.g., pharmaceutical partnerships in clinical trials) and pre-register studies on platforms like ClinicalTrials.gov to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
